Trypanothione synthetase-IN-5

Trypanothione reductase Leishmania infantum Enzyme inhibition

Trypanothione synthetase-IN-5 (Compound 9, CAS: 3037664-05-1) is a synthetic small molecule inhibitor of trypanothione reductase (TR) with a molecular weight of 728.61 and formula C35H39F2IN4O3. It displays an IC50 of 20.5 μM against Leishmania infantum TR and also inhibits human glutathione reductase (hGR) with an IC50 of 62.4 μM, indicating a ~3-fold selectivity window for the parasitic enzyme.

Molecular Formula C35H39F2IN4O3
Molecular Weight 728.6 g/mol
Cat. No. B12378995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-5
Molecular FormulaC35H39F2IN4O3
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C(=O)N(CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5.[I-]
InChIInChI=1S/C35H38F2N4O3.HI/c1-41(23-5-8-27-6-3-2-4-7-27)24-21-39(22-25-41)35(43)40(31-15-13-30(37)14-16-31)26-32-17-18-33(44-32)34(42)38-20-19-28-9-11-29(36)12-10-28;/h2-4,6-7,9-18H,5,8,19-26H2,1H3;1H
InChIKeyVNRJLUHEWLUDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trypanothione synthetase-IN-5: A Trypanothione Reductase Inhibitor for Leishmania and Trypanosoma Research


Trypanothione synthetase-IN-5 (Compound 9, CAS: 3037664-05-1) is a synthetic small molecule inhibitor of trypanothione reductase (TR) with a molecular weight of 728.61 and formula C35H39F2IN4O3 . It displays an IC50 of 20.5 μM against Leishmania infantum TR and also inhibits human glutathione reductase (hGR) with an IC50 of 62.4 μM, indicating a ~3-fold selectivity window for the parasitic enzyme . Despite its nomenclature, this compound is primarily characterized as a TR inhibitor, not a direct TryS inhibitor. It serves as a chemical probe for investigating the trypanothione-dependent redox metabolism in kinetoplastid parasites .

Why Trypanothione synthetase-IN-5 Cannot Be Replaced by Common TryS Inhibitors


Trypanothione synthetase-IN-5 targets trypanothione reductase (TR), not trypanothione synthetase (TryS), which is a critical distinction [1]. Generic TryS inhibitors (e.g., paullones, bis-benzyl diamines) act upstream in the trypanothione biosynthetic pathway, while TR inhibitors like this compound act downstream to prevent the recycling of trypanothione disulfide back to its reduced form [2]. Due to this mechanistic divergence, direct substitution with a TryS inhibitor would fail to replicate the specific pharmacological profile of this compound. Furthermore, metabolic modeling suggests that >98% inhibition of TR is required for a 50% flux reduction, compared to just 63% inhibition of TryS, indicating that TR and TryS inhibitors are not functionally interchangeable and may exert different kinetic effects on the pathway [3].

Quantitative Differentiation of Trypanothione synthetase-IN-5 Against Key Comparators


TR Inhibition Potency of Trypanothione synthetase-IN-5 vs. Benchmark TryS Inhibitors

Trypanothione synthetase-IN-5 inhibits Leishmania infantum TR with an IC50 of 20.5 μM . In contrast, the benchmark TryS inhibitor MOL2008 (an N5-substituted paullone) inhibits LiTryS with an IC50 of 0.14 ± 0.03 μM, representing a >100-fold difference in potency against their respective primary targets [1]. Direct comparison of TR inhibition is not possible due to differing enzyme targets, but this highlights the functional distinction between the two compound classes.

Trypanothione reductase Leishmania infantum Enzyme inhibition

Selectivity Profile: Parasite TR vs. Human Glutathione Reductase

Trypanothione synthetase-IN-5 exhibits a moderate selectivity window between Leishmania infantum TR (IC50 = 20.5 μM) and human glutathione reductase (hGR, IC50 = 62.4 μM), yielding a selectivity ratio of approximately 3.0 [1]. This selectivity is significantly lower than that reported for optimized TryS inhibitors. For example, the TryS inhibitor MOL2008 showed no significant inhibition of human GR at concentrations up to 100 μM, indicating a much wider selectivity margin [2].

Selectivity Human glutathione reductase Off-target activity

Lack of Direct Cellular Antiparasitic Activity Data for Trypanothione synthetase-IN-5

No peer-reviewed publication reports cellular EC50 values for Trypanothione synthetase-IN-5 against Leishmania or Trypanosoma parasites. In contrast, the TryS inhibitor MOL2008 demonstrates an EC50 of 12 μM against L. infantum promastigotes [1], and the paullone FS-554 shows an EC50 of 0.28 ± 0.08 μM against T. brucei bloodstream forms [2]. This absence of cellular efficacy data for Trypanothione synthetase-IN-5 represents a critical gap in its pharmacological characterization.

Antiparasitic activity Leishmania Cellular efficacy

Recommended Research Applications for Trypanothione synthetase-IN-5


Biochemical Profiling of Trypanothione Reductase in Leishmania Lysates

Use Trypanothione synthetase-IN-5 as a moderate-potency TR inhibitor (IC50 = 20.5 μM) in biochemical assays to validate the role of TR in parasite lysates. Its ~3-fold selectivity over hGR allows for initial target engagement studies in the absence of mammalian cell contamination . This compound serves as a starting point for further optimization, not as a definitive chemical probe.

Comparative Mechanistic Studies of TryS vs. TR Inhibition

Employ Trypanothione synthetase-IN-5 in parallel with a bona fide TryS inhibitor (e.g., MOL2008) to dissect the differential metabolic effects of inhibiting trypanothione synthesis (TryS) versus trypanothione recycling (TR) . Metabolic modeling predicts that >98% TR inhibition is required for a 50% flux reduction, compared to only 63% for TryS, highlighting the distinct kinetic vulnerabilities of these two nodes [1].

Negative Control for TryS Inhibitor Selectivity Profiling

Use Trypanothione synthetase-IN-5 as a negative control in selectivity assays to confirm that observed antiparasitic effects are specifically due to TryS inhibition rather than off-target TR inhibition . Its weak TR activity (IC50 = 20.5 μM) and moderate hGR inhibition (IC50 = 62.4 μM) provide a useful benchmark for assessing the target specificity of novel TryS inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trypanothione synthetase-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.